Diethyl cyclopropylmethyl phosphonate

Übersicht

Beschreibung

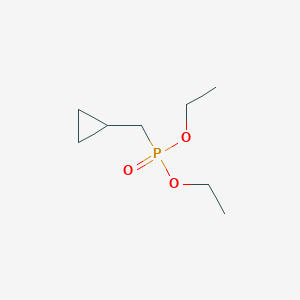

Diethyl cyclopropylmethyl phosphonate is an organophosphorus compound with the molecular formula C8H17O3P. It is characterized by the presence of a cyclopropylmethyl group attached to a phosphonate moiety. This compound is known for its unique structural properties, including intramolecular hydrogen bonding via “banana” bonds between a hydrogen atom belonging to the phosphino group and the edge of the cyclopropyl ring .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Another method involves the metal-mediated coupling with dialkyl phosphite . These methods are efficient and lead to the formation of symmetric phosphonates.

Industrial Production Methods

In industrial settings, the preparation of diethyl cyclopropylmethyl phosphonate can involve the chlorination of phosphonic acid esters with classical acid activation, followed by substitution with various nucleophiles . This method allows for the production of mixed phosphonates under mild conditions.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl cyclopropylmethyl phosphonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acids.

Reduction: Reduction reactions can yield phosphine oxides.

Substitution: The compound can undergo substitution reactions with different nucleophiles, such as O, S, N, and C nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include triflic anhydride for chemoselective activation, oxalyl chloride for chlorination, and various bases for substitution reactions .

Major Products Formed

The major products formed from these reactions include alkyldichlorophosphine, phosphonic acids, and phosphine oxides .

Wissenschaftliche Forschungsanwendungen

Chemistry

DCPMP serves as a reactant for the preparation of various organophosphorus compounds. It is particularly valuable in:

- Formation of Carbon-Phosphorus Bonds : DCPMP is used in organic synthesis to create carbon-phosphorus linkages, which are crucial in developing pharmaceuticals and agrochemicals.

- Preparation of Alkyldichlorophosphine : This is achieved through chlorination reactions, demonstrating its utility in chemical transformations.

Biology

In biological research, DCPMP is studied for its potential interactions with biological systems:

- Bioisosteric Applications : It acts as a bioisostere for phosphate groups, making it relevant in drug design where mimicking phosphate interactions is beneficial.

- Anticancer Activity : Research indicates that DCPMP and its derivatives exhibit significant cytotoxic effects against various cancer cell lines. Modifications to its structure can enhance these effects, making it a candidate for further exploration in oncology.

Medicine

DCPMP has shown promise in medicinal chemistry:

- Antiviral and Anticancer Agents : Studies have indicated that aminated derivatives of DCPMP possess enhanced anticancer properties compared to their non-aminated counterparts. This suggests that structural modifications can significantly impact therapeutic efficacy .

- Mechanisms of Action : The compound's ability to inhibit key metabolic enzymes involved in cancer cell survival pathways contributes to its effectiveness as an anticancer agent.

Anticancer Efficacy

- Study on Pancreatic Cancer Cells : A study demonstrated that diethyl (1-(4-(benzylamino)butyl)cyclopropyl)methylphosphonate significantly suppressed pancreatic cancer cell proliferation at low concentrations. This highlights the potential for therapeutic application in oncology.

- Pharmacological Evaluation : Research found that aminated derivatives exhibited enhanced anticancer activity compared to non-aminated versions, indicating the importance of structural modifications for increasing efficacy.

- Biological Evaluation : A review emphasized the exploration of phosphonates like DCPMP as antiviral agents due to their effective interactions with biological targets .

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of diethyl cyclopropylmethyl phosphonate involves its ability to form intramolecular hydrogen bonds, which stabilize its structure and enhance its reactivity . The compound can interact with various molecular targets, including enzymes and receptors, through its phosphonate moiety, which is resistant to hydrolysis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to diethyl cyclopropylmethyl phosphonate include:

- Diethyl phosphonate

- Diethyl isobutyl phosphonate

- Diethyl n-butane phosphonate

Uniqueness

This compound is unique due to its cyclopropylmethyl group, which imparts distinct structural and reactivity properties. The intramolecular hydrogen bonding via “banana” bonds is a notable feature that sets it apart from other phosphonates .

Biologische Aktivität

Diethyl cyclopropylmethyl phosphonate (DCPMP) is an organophosphorus compound that has garnered attention for its significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's mechanisms of action, biochemical pathways, pharmacokinetics, and its potential applications as an anticancer agent.

Chemical Structure and Properties

DCPMP is characterized by the presence of a cyclopropylmethyl group attached to a phosphonate moiety. Its chemical formula is with a molecular weight of approximately 192.19 g/mol. The unique structural features, including the cyclopropyl ring, contribute to its reactivity and biological activity.

Target of Action

Phosphonates like DCPMP mimic biological phosphates and carboxylates, potentially inhibiting metabolic enzymes. This mimetic behavior allows DCPMP to interact with various biological targets, influencing metabolic pathways critical for cell function.

Mode of Action

DCPMP exhibits intramolecular hydrogen bonding through "banana" bonds between the hydrogen atom in the phosphino group and the edge of the cyclopropyl ring. This interaction enhances its binding affinity to target enzymes, facilitating its inhibitory effects on metabolic processes.

Biochemical Pathways

DCPMP is synthesized from phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy), catalyzed by PEP phosphomutase. This pathway is crucial for understanding how DCPMP may influence cellular metabolism and contribute to its biological activity.

Pharmacokinetics

The pharmacokinetic profile of DCPMP indicates that it has favorable properties for drug development. Its boiling point and density suggest stability under physiological conditions, which is essential for therapeutic applications.

Biological Activity

Research has demonstrated that DCPMP exhibits significant anticancer properties. Studies indicate that modifications to its phosphonate structure can enhance cytotoxic effects against various cancer cell lines. For instance:

- Anticancer Efficacy : DCPMP has shown potent inhibition of pancreatic cancer cell proliferation, with some derivatives achieving an IC50 as low as 45 µM .

- Mechanisms of Action : The compound's ability to inhibit key metabolic enzymes involved in cancer cell survival pathways contributes to its effectiveness as an anticancer agent .

Case Studies and Research Findings

Several studies have focused on the biological activity of DCPMP and related compounds:

- Anticancer Activity : A study found that diethyl (1-(4-(benzylamino)butyl)cyclopropyl)methylphosphonate exhibited significant suppression of pancreatic cancer cells at low concentrations, highlighting the potential for therapeutic application in oncology .

- Pharmacological Evaluation : Research on aminated derivatives of cyclopropylmethyl phosphonates indicated enhanced anticancer activity compared to their non-aminated counterparts, suggesting that structural modifications can significantly impact efficacy .

- Biological Evaluation : A comprehensive review highlighted that phosphonates are being explored as antiviral agents and anticancer therapeutics due to their ability to interact with biological targets effectively .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

diethoxyphosphorylmethylcyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17O3P/c1-3-10-12(9,11-4-2)7-8-5-6-8/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZHIFQWGROIOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1CC1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584508 | |

| Record name | Diethyl (cyclopropylmethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863975-37-5 | |

| Record name | Diethyl (cyclopropylmethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.